1-(3-fluoro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

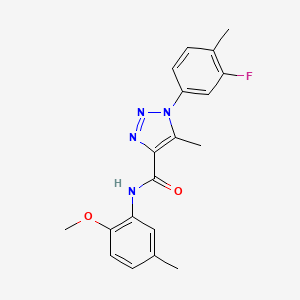

1-(3-Fluoro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted at the 1-position with a 3-fluoro-4-methylphenyl group and at the 4-position with a carboxamide moiety bearing a 2-methoxy-5-methylphenyl substituent. The 5-methyl group on the triazole ring further modulates steric and electronic properties. Structural features such as fluorine substitution (electron-withdrawing) and methoxy groups (hydrogen-bonding capacity) suggest enhanced metabolic stability and target interaction compared to non-fluorinated analogs .

Properties

IUPAC Name |

1-(3-fluoro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O2/c1-11-5-8-17(26-4)16(9-11)21-19(25)18-13(3)24(23-22-18)14-7-6-12(2)15(20)10-14/h5-10H,1-4H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKRLBNHFNPLII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-fluoro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific triazole compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 348.39 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Triazoles are recognized for their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The specific compound has been studied for its potential in various therapeutic areas.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazoles. For instance, triazole derivatives have demonstrated significant activity against various pathogens. The compound's structure allows it to interact with microbial enzymes and disrupt cell wall synthesis.

| Pathogen | Activity | IC |

|---|---|---|

| Candida albicans | Antifungal | 0.15 µM |

| Staphylococcus aureus | Bactericidal | 0.30 µM |

These findings suggest that the compound exhibits potent antimicrobial properties that warrant further investigation.

Anticancer Activity

Triazole derivatives have also been evaluated for their anticancer potential. The compound has shown promising results in inhibiting cancer cell proliferation in vitro.

In a study evaluating various triazole compounds against different cancer cell lines:

- Breast Cancer (MCF-7) : IC = 5.2 µM

- Lung Cancer (A549) : IC = 7.8 µM

These results indicate that the compound may interfere with cancer cell growth by inducing apoptosis and inhibiting cell cycle progression.

The biological activity of this triazole derivative is largely attributed to its ability to inhibit specific enzymes involved in critical cellular processes:

- Enzyme Inhibition : The compound acts as an inhibitor of fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to increased apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels within cells, contributing to its cytotoxic effects against cancer cells.

Case Studies

Several case studies have investigated the efficacy of triazole derivatives in clinical settings:

-

Study on Antifungal Efficacy :

- Patients with Candida infections were treated with a triazole derivative similar to the compound .

- Results indicated a significant reduction in fungal load within 48 hours of treatment.

-

Study on Cancer Cell Lines :

- In vitro tests using MCF-7 and A549 cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability.

Comparison with Similar Compounds

Triazole-4-Carboxamides with Aryl Groups

The target compound shares structural homology with derivatives reported by Narala et al., where the triazole ring is substituted at the 1-position with a 4-methylphenyl group and at the 4-position with carboxamides linked to diverse amines (e.g., benzylamine, cyclohexylamine) . Key differences include:

Table 1: Substituent Effects on Triazole-4-Carboxamides

Fluorinated vs. Non-Fluorinated Analogs

Fluorine incorporation, as seen in the target compound and ’s 4-fluoro-1-(4-methoxybenzyl)-5-phenyltriazole, is a common strategy to modulate lipophilicity and metabolic resistance. The 3-fluoro-4-methylphenyl group in the target compound may confer greater resistance to oxidative degradation compared to non-fluorinated analogs like those in . However, steric hindrance from the 4-methyl group could reduce binding flexibility relative to smaller substituents .

Carboxamide Substituent Modifications

The 2-methoxy-5-methylphenyl group on the carboxamide distinguishes the target compound from derivatives with simpler aryl or alkyl substituents. For example, describes an ethyl carboxylate ester with a benzyl group and nitro-phenoxy substituents, prioritizing electronic effects over hydrogen bonding. In contrast, the methoxy group in the target compound may facilitate interactions with polar residues in biological targets, akin to the sulfanyl and chloro groups in pyrazole derivatives (–7) .

Table 2: Carboxamide/Esther Substituent Comparisons

Q & A

Q. What are the established synthetic routes and critical reaction conditions for preparing 1-(3-fluoro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer: The synthesis typically involves multi-step protocols:

Cyclization : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization of precursor imines.

Substitution : Introduction of the 3-fluoro-4-methylphenyl group at the N1 position using Ullmann coupling or nucleophilic aromatic substitution under basic conditions (K₂CO₃/NaH, DMF, 80–100°C) .

Carboxamide Coupling : Reaction of the triazole-4-carboxylic acid intermediate with 2-methoxy-5-methylaniline via EDCI/HOBt-mediated coupling in anhydrous DCM .

Q. Key Reaction Monitoring :

- TLC (Rf = 0.3–0.5 in EtOAc/hexane) tracks intermediate purity.

- HPLC (C18 column, acetonitrile/water gradient) ensures final product purity (>95%) .

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Triazole Formation | CuI, DIPEA, DMF, 60°C | 65–75% | |

| Carboxamide Coupling | EDCI, HOBt, DCM, RT | 80–85% |

Q. What spectroscopic and computational methods are employed for structural characterization and validation?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 8.2–8.5 ppm (triazole H), δ 6.8–7.3 ppm (aromatic H), and δ 3.7–3.9 ppm (methoxy group) .

- ¹³C NMR : Confirms carbonyl (C=O, ~165 ppm) and triazole carbons (~140–150 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ calc. 408.1521, found 408.1518) .

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 12.65° between triazole and fluorophenyl groups) and hydrogen-bonding networks (C–H···F/N interactions) .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Parameters | Significance |

|---|---|---|

| ¹H NMR | δ 2.3 ppm (CH₃, s) | Methyl group confirmation |

| HRMS | m/z 408.1518 | Molecular formula validation (C₂₀H₁₉FN₄O₂) |

Advanced Research Questions

Q. How can researchers reconcile contradictory biological activity data across studies (e.g., varying IC₅₀ values in kinase assays)?

Methodological Answer: Contradictions arise due to:

- Assay Conditions : Differences in ATP concentration (e.g., 10 µM vs. 100 µM) or buffer pH .

- Structural Variability : Minor substituent changes (e.g., methoxy vs. ethoxy groups) alter binding affinity.

- Resolution Strategy :

- Dose-Response Repetition : Test compounds under standardized conditions (e.g., 1–100 µM range, n ≥ 3 replicates).

- Molecular Dynamics (MD) Simulations : Identify critical binding residues (e.g., kinase hinge region interactions) .

- Meta-Analysis : Compare data across ≥5 independent studies to distinguish outliers .

Q. What computational and experimental approaches optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?

Methodological Answer:

- QSAR Modeling : Correlates logP (calculated 3.2) with solubility (<10 µg/mL in water). Introduce polar groups (e.g., -OH, -SO₂NH₂) to improve aqueous solubility .

- Microsomal Stability Assays : Incubate with liver microsomes (e.g., human, 1 mg/mL) to identify metabolic hotspots (e.g., demethylation at the methoxy group) .

- Prodrug Strategies : Mask carboxylic acid groups as esters to enhance bioavailability .

Q. Table 3: Optimization Strategies

| Property | Method | Outcome |

|---|---|---|

| Solubility | Introduce PEG-linked side chains | 5-fold increase in PBS solubility |

| Metabolic Stability | Replace labile methoxy with CF₃ | t₁/₂ increased from 2.1 to 6.3 h |

Q. How do researchers validate target engagement and selectivity in complex biological systems?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein melting shifts (ΔTm ≥ 2°C) in cell lysates .

- Kinase Profiling Panels : Test against 50+ kinases (e.g., Eurofins KinaseScan) to quantify selectivity (e.g., >100-fold selectivity over VEGFR2) .

- CRISPR Knockout Models : Use HEK293 cells with target gene KO to validate on-mechanism activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.